molecular formula C7H14ClN3 B2492926 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride CAS No. 2375273-11-1

1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride

Cat. No. B2492926
CAS RN: 2375273-11-1
M. Wt: 175.66
InChI Key: WNOKRESPDVTMLV-UHFFFAOYSA-N
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Description

The study of pyrazole derivatives, such as "1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride," focuses on understanding their synthesis, structure, and properties due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are known for their diverse chemical reactivity and structural uniqueness, making them subjects of significant interest in chemical research.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired complexity and functionalization. Methods such as cation-exchange chromatography and selective complexation have been used for the isolation of pure hydrochloride salts of related compounds (Geue & Searle, 1983). One-pot reactions and haloacetylated enol ethers strategies are also employed to efficiently construct the pyrazole core with desired substituents (Martins et al., 1999).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using spectroscopic and crystallographic techniques, revealing insights into their geometric and electronic configurations. These analyses are crucial for understanding the compound's reactivity and interactions (Fernández-castaño et al., 1995).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic attacks, depending on the nature of the substituents and reaction conditions. These reactions are fundamental for further functionalization and application of these compounds (Kaftory, 1984).

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high-affinity, orally active neurokinin-1 receptor antagonist. Its synthesis involves the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit and shows effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

Pharmacology

  • YM348, characterized as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, demonstrates high affinity for human 5-HT(2C) receptors. It is a potent and orally active 5-HT(2C) receptor agonist, with effects on inducing penile erections and hypolocomotion in rats (Kimura et al., 2004).

Materials Science

  • Bipyrazole derivatives, including compounds like N,N'-dimethyl-N,N'-bis(1H-pyrazol-1-ylmethyl)ethane-1,2-diamine, have been studied for their corrosion inhibition properties in acidic media. These compounds have shown effective inhibition of corrosion in pure iron (Chetouani et al., 2005).

Chemical Analysis and Characterization

  • The crystal structure of certain pyrazole derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined to understand their molecular conformation and properties. These analyses contribute to the understanding of the physical and chemical characteristics of these compounds (Ozbey et al., 2001).

Genotoxicity and Epigenotoxicity Studies

  • Carbazole compounds, including PK9320 and PK9323, which are analogues of 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, have been tested for genotoxic and epigenomic effects on breast cancer cells. These studies highlight the diverse intrinsic genotoxic and epigenetic properties of carbazole derivatives (Luparello et al., 2021).

Mechanism of Action

Target of Action

The primary targets of AT14357 are yet to be fully identified. It is known that pyrazole derivatives, which at14357 belongs to, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new therapeutic agents .

Mode of Action

The interaction of pyrazole derivatives with their targets often results in significant changes in cellular processes . These changes can lead to various biological effects, depending on the specific targets and the nature of the interaction .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of AT14357 can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and humidity . Understanding these influences is crucial for optimizing the use of AT14357 and other pyrazole derivatives .

properties

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-3-10-5-4-7(9-10)6-8-2;/h4-5,8H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOKRESPDVTMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375273-11-1
Record name [(1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride
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